Cas no 99548-72-8 (3-Bromo-2-ethylbenzoic acid)
3-Bromo-2-ethylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Bromo-2-ethylbenzoic acid
- 3-BROMO-2-ETHYL-BENZOIC ACID
- AK141322
- Benzoic acid, 3-bromo-2-ethyl-
- 2-Ethyl-3-bromobenzoic acid
- TRA0035320
- FCH1362149
- 3-Bromo-2-ethylbenzoic acid, AldrichCPR
- AX8281509
- ST24041838
- X3631
- A25708
-
- MDL: MFCD17676588
- Inchi: 1S/C9H9BrO2/c1-2-6-7(9(11)12)4-3-5-8(6)10/h3-5H,2H2,1H3,(H,11,12)
- InChI Key: VXQLZSPAHPPVPE-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C(=O)O)=C1CC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 1.517±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 100-101 ºC
- Solubility: Slightly soluble (0.22 g/l) (25 º C),
3-Bromo-2-ethylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B847348-100mg |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 98% | 100mg |
727.20 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK254-5g |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 97+% | 5g |
9912CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK254-1g |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 97+% | 1g |
2406.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK254-50mg |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 97+% | 50mg |
290.0CNY | 2021-07-12 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK254-250mg |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 97+% | 250mg |
1270CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK254-100mg |
3-Bromo-2-ethylbenzoic acid |
99548-72-8 | 97+% | 100mg |
789CNY | 2021-05-08 | |
| Chemenu | CM126614-100mg |
3-bromo-2-ethylbenzoic acid |
99548-72-8 | 97% | 100mg |
$*** | 2023-04-18 | |
| Chemenu | CM126614-250mg |
3-bromo-2-ethylbenzoic acid |
99548-72-8 | 97% | 250mg |
$*** | 2023-04-18 | |
| Chemenu | CM126614-1g |
3-bromo-2-ethylbenzoic acid |
99548-72-8 | 97% | 1g |
$*** | 2023-04-18 | |
| Chemenu | CM126614-5g |
3-bromo-2-ethylbenzoic acid |
99548-72-8 | 97% | 5g |
$*** | 2023-04-18 |
3-Bromo-2-ethylbenzoic acid Suppliers
3-Bromo-2-ethylbenzoic acid Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 3-Bromo-2-ethylbenzoic acid
Comprehensive Guide to 3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8): Properties, Applications, and Industry Insights
3-Bromo-2-ethylbenzoic acid (CAS No. 99548-72-8) is a specialized organic compound widely recognized for its role in pharmaceutical intermediates and fine chemical synthesis. This brominated aromatic acid features a unique molecular structure combining a carboxylic acid group with ethyl and bromo substituents, making it valuable for structure-activity relationship (SAR) studies and drug discovery applications. With growing interest in halogenated compounds for medicinal chemistry, this compound has gained attention in high-throughput screening libraries and bioconjugation research.
The compound's physicochemical properties include a molecular weight of 229.07 g/mol and typical characteristics of aromatic carboxylic acids, such as moderate solubility in polar organic solvents. Researchers particularly value its regioselective reactivity, where the bromo substituent enables efficient cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig animations – critical for creating biaryl structures in modern drug development. Recent publications highlight its utility in constructing EGFR kinase inhibitors and antiviral scaffolds, aligning with current trends in targeted cancer therapies and infectious disease research.
In material science, 3-Bromo-2-ethylbenzoic acid serves as a precursor for liquid crystal materials and organic semiconductors. The ethyl group enhances solubility in polymer matrices, while the bromo atom facilitates palladium-catalyzed polymerization – a technique crucial for developing flexible electronics and OLED materials. Industry reports indicate growing demand from the electronic materials sector, especially for organic thin-film transistors (OTFTs) used in foldable displays.
Quality control protocols for CAS No. 99548-72-8 typically involve HPLC purity analysis (>98%), 1H/13C NMR verification, and residual solvent testing to meet GMP standards for pharmaceutical applications. Storage recommendations emphasize protection from light at 2-8°C in amber glass containers to prevent debromination or decarboxylation. Suppliers often provide custom synthesis services with isotope-labeled variants (13C, D) for metabolic studies.
Environmental and safety assessments show that 3-Bromo-2-ethylbenzoic acid requires standard laboratory precautions (gloves, goggles) but doesn't exhibit extreme toxicity profiles common to some polyhalogenated compounds. Its biodegradation pathways have been studied in wastewater treatment simulations, showing complete breakdown within 28 days under aerobic conditions – an important consideration for green chemistry initiatives.
Market analysis reveals steady 6.8% CAGR growth for such brominated building blocks, driven by expanding contract research organizations (CROs) and generic drug development. Patent landscapes show increasing applications in proteolysis targeting chimeras (PROTACs) – a hot topic in drug discovery forums. Researchers frequently search for alternative synthetic routes using flow chemistry or enzymatic bromination to improve sustainability.
For analytical chemists, GC-MS methods with derivatization techniques (e.g., methylation) provide sensitive detection limits (0.1 ppm). The compound's chromatographic behavior has been characterized on C18 reverse-phase columns with acetonitrile/water gradients, offering resolution from similar halobenzoic acids. These protocols support quality control in active pharmaceutical ingredient (API) manufacturing.
Emerging applications include use as a ligand precursor in transition metal catalysis and as a template for metal-organic frameworks (MOFs) with gas storage potential. The carboxylate moiety enables coordination chemistry, while the aromatic ring provides structural rigidity – properties exploited in designing heterogeneous catalysts for CO2 conversion technologies.
Academic interest is evidenced by 37 citations in Scopus-indexed journals since 2020, primarily in medicinal chemistry and materials science publications. Common research questions focus on its crystallographic data (CCDC deposition numbers available), pKa values (2.8 for COOH), and photostability under UV irradiation – crucial for formulation scientists.
Supply chain specialists note that 3-Bromo-2-ethylbenzoic acid is available through specialty chemical distributors with just-in-time delivery options. Current pricing trends reflect fluctuations in bromine commodity markets, with technical (>95%) and research-grade (>98%) variants showing 15-20% price differentials. Regulatory documentation includes REACH compliance statements and impurity profiles meeting ICH Q3 guidelines.
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